molecular formula C12H21ClN2O3S B2614869 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856029-87-2

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2614869
CAS No.: 1856029-87-2
M. Wt: 308.82
InChI Key: VYAUHMUWVXCUAP-UHFFFAOYSA-N
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Description

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sec-butyl group, an isobutoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring.

Preparation Methods

The synthesis of 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Sec-Butyl Group: The sec-butyl group is introduced via alkylation using sec-butyl halide under basic conditions.

    Attachment of the Isobutoxymethyl Group: The isobutoxymethyl group is attached through a nucleophilic substitution reaction using isobutyl bromide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions:

    Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, reduction of the sulfonyl chloride group can yield the corresponding sulfonamide.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include amines, alcohols, thiols, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate.

Scientific Research Applications

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving sulfonylation.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are often facilitated by the electron-withdrawing nature of the sulfonyl group, which increases the electrophilicity of the sulfonyl chloride.

Comparison with Similar Compounds

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives:

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar nucleophilic substitution reactions.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride that is more stable and less reactive than aliphatic sulfonyl chlorides.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride in organic synthesis, known for its stability and ease of handling.

Properties

IUPAC Name

1-butan-2-yl-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3S/c1-5-10(4)15-6-12(19(13,16)17)11(14-15)8-18-7-9(2)3/h6,9-10H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAUHMUWVXCUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COCC(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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